2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Description
2-[[5-(3-Acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an acetamidophenyl group, and a phenylacetamide moiety
Properties
IUPAC Name |
2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13(25)20-16-10-6-7-14(11-16)18-22-23-19(24(18)2)27-12-17(26)21-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAVJLPMOMURDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.
Introduction of the Acetamidophenyl Group: The acetamidophenyl group is introduced through a nucleophilic substitution reaction, where an acetamidophenyl halide reacts with the triazole intermediate.
Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the phenylacetamide group to the triazole-acetamidophenyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(3-Acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole ring or the phenyl rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Bases: Triethylamine, pyridine
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced triazole derivatives
Substitution Products: Various substituted triazole and phenyl derivatives
Scientific Research Applications
2-[[5-(3-Acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Industrial Chemistry: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules and materials.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring and the acetamidophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
Acetamidophenyl Derivatives: These compounds are studied for their anti-inflammatory and analgesic effects.
Phenylacetamide Derivatives: Known for their use in pharmaceuticals as intermediates and active ingredients.
Uniqueness
2-[[5-(3-Acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
